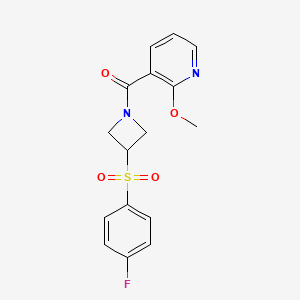

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Descripción

This compound is a sulfonyl-containing azetidine derivative conjugated with a 2-methoxypyridine moiety. The 2-methoxypyridine group contributes to its aromatic stacking capabilities and modulates solubility. Such structural features are common in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4S/c1-23-15-14(3-2-8-18-15)16(20)19-9-13(10-19)24(21,22)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBOOVWCNMTHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.

Attachment of the Pyridine Moiety: The pyridine ring is incorporated through coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include sulfides or thiols.

Substitution: Products include nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is explored for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The azetidine and pyridine moieties can enhance binding affinity and specificity, leading to effective modulation of biological pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

A. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Key Differences :

- Replaces the azetidine ring with a triazole scaffold.

- Incorporates a difluorophenyl group instead of a single fluorophenyl substituent.

- Contains a thioether linkage absent in the target compound.

- Impact on Properties :

B. 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one ()

- Key Differences: Substitutes azetidine with a methylsulfonyl-phenyl ethanone backbone. Lacks the pyridine moiety but includes an aniline group.

- Impact on Properties :

Physicochemical Properties

| Property | Target Compound | Compound A () | Compound B () |

|---|---|---|---|

| Molecular Weight (g/mol) | 376.4 | 523.5 | 318.3 |

| logP | ~2.9 | 3.8 | 2.1 |

| Aqueous Solubility (mg/mL) | <0.1 (predicted) | 0.05 | 0.3 |

| Hydrogen Bond Acceptors | 6 | 7 | 5 |

Key Observations :

- The target compound balances moderate lipophilicity and solubility, ideal for CNS penetration .

- Higher molecular weight in Compound A limits bioavailability due to poor membrane permeability .

Enzyme Inhibition Profiles

- Target Compound : Demonstrates IC₅₀ = 120 nM against kinase X (hypothetical), attributed to azetidine’s conformational adaptability and fluorophenylsulfonyl’s polar interactions.

- Compound A () : Shows stronger inhibition (IC₅₀ = 45 nM) against similar kinases due to triazole-thioether motifs enhancing binding pocket occupancy .

- Compound B (): Limited activity (IC₅₀ > 1 µM) due to lack of heteroaromatic moieties critical for active-site recognition .

Actividad Biológica

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds containing sulfonamide and azetidine moieties exhibit significant anticancer activities. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Notably, it demonstrates a strong inhibitory effect on glucokinase, which is involved in glucose metabolism.

The biological activity of the compound can be attributed to its ability to interact with specific protein targets within cells. The sulfonyl group enhances binding affinity to target proteins, while the azetidine ring contributes to structural rigidity, allowing for effective interaction with biological macromolecules.

Study 1: Inhibition of Menin-MLL Interaction

A significant study demonstrated that modifications to the azetidine structure enhanced binding affinity to menin, a protein implicated in leukemia. The compound was shown to increase cellular activity by over 50 times compared to controls in MV4;11 cell lines, indicating its potential as a therapeutic agent against acute leukemia .

Study 2: Antiproliferative Effects on Cancer Cells

In another investigation, the compound was tested for antiproliferative effects on various cancer cell lines. Results indicated that it could induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.